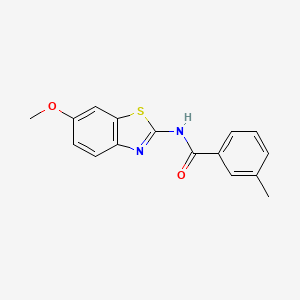

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide” is a compound that contains a benzothiazole ring which is a bicyclic compound consisting of the fusion of benzene and thiazole rings . The benzothiazole ring is substituted at the 2-position by an amide group, at the 6-position by a methoxy group, and the amide group is further substituted by a 3-methylbenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a methoxy group at the 6-position of the benzothiazole, and a 3-methylbenzamide group attached to the nitrogen of the benzothiazole .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group might undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The methoxy group could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring might confer aromatic stability to the molecule. The amide group could participate in hydrogen bonding, influencing the compound’s solubility in different solvents .Applications De Recherche Scientifique

Antimicrobial Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of thiazole derivatives incorporating the benzothiazol moiety demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting their potential therapeutic application in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antitumor Properties

Compounds containing the this compound structure have been studied for their antitumor properties. Research on 2-(4-Aminophenyl)benzothiazoles, a related compound, has revealed selective growth inhibitory properties against human cancer cell lines, with very low IC50 values in sensitive breast cancer cell lines. This highlights the potential of benzothiazole derivatives as selective anticancer agents, where differential uptake and metabolism by cancer cell lines may play a role in their selective profile of anticancer activity (Kashiyama et al., 1999).

Pharmacological Evaluation

In the realm of pharmacology, novel 4-thiazolidinone derivatives containing the benzothiazole moiety have been designed and synthesized, showing considerable anticonvulsant activity. This indicates the significance of the benzothiazole structure in contributing to the pharmacological properties of compounds, particularly in the development of new anticonvulsant agents (Faizi et al., 2017).

Synthesis and Characterization

The synthesis and characterization of compounds featuring the benzothiazole core, such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, have been extensively studied. These studies not only provide insights into the chemical structures of these compounds but also evaluate their biological activities, including antibacterial, antifungal, and antitumor potentials. Such research underscores the versatility of benzothiazole derivatives in the development of new chemical entities with potential therapeutic applications (Ekennia et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-4-3-5-11(8-10)15(19)18-16-17-13-7-6-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVIDRQEMOHZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)

![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)

![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)

![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)

![3-(4-methylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721949.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)

![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)